molecular formula C13H8N4O B11230981 7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230981
M. Wt: 236.23 g/mol
InChI Key: RGYBDFFLUMYBAU-UHFFFAOYSA-N
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Description

7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzofuran moiety with a triazolopyrimidine scaffold. Such structural features endow it with a range of biological activities, making it a promising candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran-2-carboxylic acid hydrazide with 2-aminopyrimidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives can be reacted with nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine primarily involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of benzofuran and triazolopyrimidine moieties, which confer distinct biological properties. Its ability to inhibit CDK2 and its potential anticancer activities make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C13H8N4O

Molecular Weight

236.23 g/mol

IUPAC Name

7-(1-benzofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H8N4O/c1-2-4-11-9(3-1)7-12(18-11)10-5-6-14-13-15-8-16-17(10)13/h1-8H

InChI Key

RGYBDFFLUMYBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC4=NC=NN34

Origin of Product

United States

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